10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an aminobenzophenone derivative with a suitable reagent to form the benzodiazepine core.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride under acidic or basic conditions.
Chlorination: The chlorophenyl group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis allows for the efficient production of benzodiazepines by combining multiple reaction steps in a single, streamlined process .
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Lorazepam: Commonly used for its anxiolytic and sedative properties.
Uniqueness
10-acetyl-11-(3-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique acetyl and chlorophenyl groups may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects.
Properties
Molecular Formula |
C23H23ClN2O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-acetyl-6-(3-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H23ClN2O2/c1-14(27)26-19-10-5-4-9-17(19)25-18-12-23(2,3)13-20(28)21(18)22(26)15-7-6-8-16(24)11-15/h4-11,22,25H,12-13H2,1-3H3 |
InChI Key |
SGEKVWNPAIPLCN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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